

(3-Furan-2-yl-propyl)-methyl-amine suppliers and purchasing

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Compound of Interest

Compound Name: (3-Furan-2-yl-propyl)-methyl-amine

Cat. No.: B187960

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An In-depth Technical Guide to (3-Furan-2-yl-1-methyl-propyl)-methyl-amine: Sourcing, Synthesis, and Analysis

Disclaimer: The compound "**(3-Furan-2-yl-propyl)-methyl-amine**" as initially requested is not a readily available catalog chemical. This guide focuses on the structurally similar and commercially available compound, (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, identified by the CAS number 1593-37-9. It is presumed that this is the compound of interest for research purposes.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, including its chemical properties, commercial suppliers, proposed synthesis, and analytical methodologies.

Chemical Profile and Properties

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine is a specialty chemical, likely used in proteomics research and as a building block in organic synthesis.^[1] Its key properties are summarized in the table below.

Property	Value
CAS Number	1593-37-9
Molecular Formula	C ₉ H ₁₅ NO
Molecular Weight	153.22 g/mol
IUPAC Name	N,α-dimethyl-2-furanethanamine
Synonyms	(3-Furan-2-yl-1-methyl-propyl)-methyl-amine, N-[3-(2-furyl)-1-methylpropyl]-N-methylamine

Suppliers and Purchasing

A variety of chemical suppliers offer (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, typically for research and development purposes.^{[1][2]} Most suppliers indicate that the product is for research use only and not for diagnostic or therapeutic applications.^[1]

Supplier	Purity	Available Quantities	Notes
Santa Cruz Biotechnology	Varies by lot	Inquire	Specialty product for proteomics research. [1]
AK Scientific, Inc.	Min. 95%	Inquire	Stocked and shipped from California, USA. Not for individual sale. [2]
Alfa Chemistry	Inquire	Custom sizes available	Catalog number ACM1593379. [3]
BOC Sciences	Inquire	Inquire	Listed as a useful research chemical.
Atomax Chemicals Co., Ltd.	Inquire	Inquire	Listed among their chemical offerings.
Biosynth	Inquire	2.5 g	Also offers a related compound, 3-Furan-2-yl-1-methyl-propylamine (CAS 768-57-0). [4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine are not extensively published, a plausible synthetic route and a general analytical method are presented below based on established chemical principles.

Proposed Synthesis: Reductive Amination

A common and effective method for the synthesis of secondary amines like (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is the reductive amination of a ketone precursor. This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced to the desired amine.[\[5\]](#)[\[6\]](#)

Reaction Scheme:

4-(Furan-2-yl)butan-2-one + Methylamine \rightarrow [Intermediate Iminium Ion] \rightarrow (3-Furan-2-yl-1-methyl-propyl)-methyl-amine

Materials:

- 4-(Furan-2-yl)butan-2-one
- Methylamine (solution in a suitable solvent like THF or ethanol)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanobohydride (NaBH_3CN)[6]
- Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
- Acetic acid (optional, as a catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Protocol:

- To a solution of 4-(Furan-2-yl)butan-2-one (1 equivalent) in the chosen anhydrous solvent, add methylamine (1.1-1.5 equivalents).
- If desired, add a catalytic amount of acetic acid to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours.
- Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the pure (3-Furan-2-yl-1-methyl-propyl)-methyl-amine.



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Caption: Proposed synthesis workflow for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine.

General Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like furan derivatives.[2][7]

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for amine analysis (e.g., a mid-polarity column).

Protocol Outline:

- **Sample Preparation:** Dissolve a small, accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- **Injection:** Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
- **Separation:** Employ a suitable temperature program to separate the components of the sample on the capillary column. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold to ensure all components elute.
- **Detection:** The mass spectrometer will ionize the eluted compounds and separate the resulting ions based on their mass-to-charge ratio, providing a mass spectrum for each component.
- **Data Analysis:** The identity of the compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard. Purity can be estimated by the relative area of the chromatographic peak.

Biological Activity and Signaling Pathways

There is currently a lack of specific published research on the biological activity or the involvement in signaling pathways of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. However, the furan scaffold is present in a wide range of biologically active compounds with diverse therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[8] The biological effects of furan-containing compounds are often attributed to the ability of the furan ring to interact with biological targets through various non-covalent interactions and its potential to be metabolized into reactive intermediates.[8] Further research would be required to determine if (3-Furan-2-yl-1-methyl-propyl)-methyl-amine exhibits any significant biological effects.

Supplier Selection Workflow

For researchers and drug development professionals, selecting the right supplier for a chemical is a critical step. The following diagram outlines a logical workflow for this process.

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